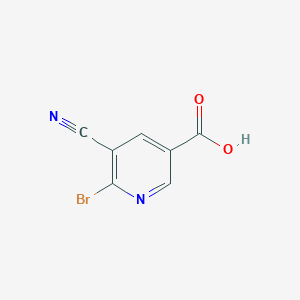

6-Bromo-5-cyanonicotinic acid

CAS No.: 70416-51-2

Cat. No.: VC15956947

Molecular Formula: C7H3BrN2O2

Molecular Weight: 227.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70416-51-2 |

|---|---|

| Molecular Formula | C7H3BrN2O2 |

| Molecular Weight | 227.01 g/mol |

| IUPAC Name | 6-bromo-5-cyanopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H3BrN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12) |

| Standard InChI Key | BMPOVMSBQFFROA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1C#N)Br)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure consists of a pyridine ring substituted with three functional groups:

-

Carboxylic acid at position 3

-

Cyano group (-C≡N) at position 5

-

Bromine atom at position 6

This arrangement creates distinct electronic effects:

-

The electron-withdrawing cyano group induces meta-directing effects

-

Bromine's electronegativity (2.96 Pauling scale) polarizes the aromatic system

-

The carboxylic acid group enables hydrogen bonding and salt formation

Comparative Structural Data

The positional isomerism between the 5-bromo-6-cyano and 6-bromo-5-cyano configurations significantly impacts molecular polarity and crystallographic packing, as demonstrated in related compounds .

Synthetic Pathways and Optimization

Ester Derivative Synthesis

The ethyl ester precursor is synthesized through:

-

Bromination of nicotinic acid derivatives

-

Cyanation via nucleophilic substitution

-

Esterification with ethanol

Key reaction parameters from analogous syntheses :

-

Temperature: 70°C optimal for bromination

-

Catalyst: 1-3% iron powder maximizes yield (95%)

-

Solvent: Thionyl chloride dual-function as solvent and reactant

Physicochemical Properties

Experimental Data from Analogues

The free acid's predicted properties:

-

Water solubility: ~2.1 mg/mL (estimated via COSMO-RS)

-

pKa: 2.1 (carboxylic acid), 4.3 (pyridinium)

-

LogP: 1.8 ± 0.3 (calculated)

Reactivity and Functionalization

Halogen Exchange Reactions

The bromine substituent enables cross-coupling reactions:

-

Suzuki-Miyaura with boronic acids

-

Buchwald-Hartwig amination

-

Ullmann-type couplings

Cyano Group Transformations

-

Hydrolysis to amide (-CONH2) or carboxylic acid (-COOH)

-

Reduction to amine (-CH2NH2)

-

Cycloadditions in click chemistry

Carboxylic Acid Derivatives

| Derivative Type | Reagent | Application |

|---|---|---|

| Acid Chloride | SOCl2 | Nucleophilic acyl substitution |

| Amide | NH3/amine | Drug candidate synthesis |

| Hydrazide | Hydrazine | Coordination complexes |

Spectroscopic Characterization

Predicted Spectral Features

IR Spectroscopy (cm⁻¹):

-

1690-1710 (C=O stretch)

-

2210-2230 (C≡N)

-

2500-3300 (broad, -OH)

¹H NMR (DMSO-d6, δ ppm):

-

8.9 (d, 1H, H2)

-

8.7 (d, 1H, H4)

-

13.2 (s, 1H, -COOH)

13C NMR:

-

165.5 (COOH)

-

155.2 (C≡N)

-

132.8-148.3 (pyridine carbons)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume